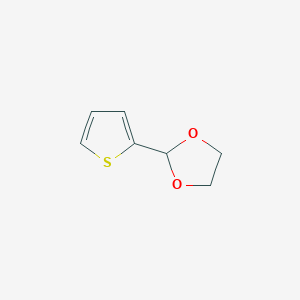

2-(2-Thienyl)-1,3-dioxolane

描述

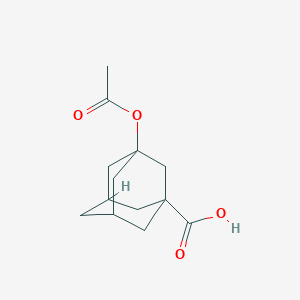

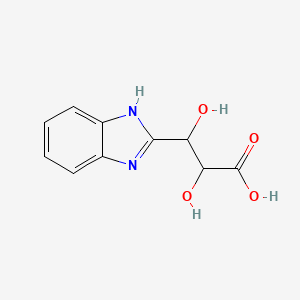

The compound 2-(2-Thienyl)-1,3-dioxolane is a chemical that features a dioxolane ring, a type of acetal, which is fused with a thiophene moiety. Thiophene is a five-membered heterocyclic compound with a sulfur atom. This structure is significant in organic chemistry due to its potential applications in synthesizing various intermediates for pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, 2-(2-Nitroethyl)-1,3-dioxolane is used as a reagent for generating 3-oxopropyl anion synthons, which are valuable intermediates in the synthesis of jasmonoids and prostaglandins . This demonstrates the versatility of dioxolane derivatives in organic synthesis, particularly in the construction of complex molecules.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives can be quite complex. For example, compounds such as 2,2-dimethyl-5-(3-thienylidene)-1,3-dioxane-4,6-diones have been synthesized and analyzed using x-ray crystallography, revealing an s-trans disposition at the C(2)=C(3) bond of the five-membered heterocycle . This structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Dioxolane derivatives undergo various chemical reactions. The synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane and its subsequent polymerization through radical and cationic routes is an example of the reactivity of such compounds . The polymerization mechanism and the properties of the resulting polymers provide insights into the chemical behavior of dioxolane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure. The electronic spectra and NMR data of compounds like 2,2-dimethyl-5-(3-thienylidene)-1,3-dioxane-4,6-diones offer valuable information about the conjugation and electronic distribution within the molecule . These properties are essential for the application of these compounds in various fields, including material science and medicinal chemistry.

科学研究应用

-

Aptamer Discovery and Applications

- Field : Biotechnology and Medicine .

- Application : Aptamers are short, single-stranded DNA, RNA, or synthetic XNA molecules that can be developed with high affinity and specificity to interact with any desired targets . They have been widely used in facilitating discoveries in basic research, ensuring food safety and monitoring the environment . Furthermore, aptamers play promising roles as clinical diagnostics and therapeutic agents .

-

Synthesis of Organotin Derivatives

- Field : Organic Chemistry .

- Application : A series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized .

- Methods and Procedures : The compounds were synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively .

- Results or Outcomes : The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy and X-ray .

-

Synthesis of Iridium(III) Complexes

- Field : Inorganic Chemistry .

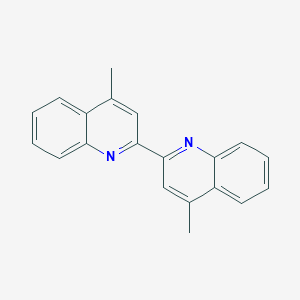

- Application : The synthesis and characterisation of eleven different 2-(thienyl)quinoxaline species that incorporate different points of functionality, including at the thiophene or quinoxaline rings, are described . These species display variable fluorescence properties in the visible region .

- Methods and Procedures : The series of 2-(thienyl)quinoxaline species were then investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6 (where C^N = the cyclometalated ligand; bipy = 2,2′-bipyridine) .

- Results or Outcomes : The photophysical properties of the complexes revealed that each complex is luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm) indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .

-

Synthesis of Conducting Polymers

- Field : Polymer Chemistry .

- Application : The production of conducting polymeric compounds containing thiophene and pyrrole fragments simultaneously . These compounds are of interest due to their high conductivity, stability in the oxidized state, and interesting redox characteristics .

- Methods and Procedures : There are three ways of solving this problem: 1) Production of thiophene and pyrrole copolymers from a mixture of the respective monomers; 2) production of copolymers based on pyrrole and bi- or α-terthiophenes; 3) production of monomers containing both heterocycles in their structure simultaneously and subsequent polymerization .

- Results or Outcomes : The electrochemical behavior of unsubstituted 2,5-di(2-thienyl)pyrrole served and still serves as a subject for investigation by various authors .

-

Organic Solar Cells

- Field : Materials Science .

- Application : The growing number of new π-conjugated polymers and small-molecules has promoted the rapid development of organic solar cells (OSCs) over the past two decades . Among the most widely used building blocks, dithieno [3,2- b :2′,3′- d ]pyrrole (DTP) and its derivatives have occupied an important position in both electron-rich and electron-deficient semiconductors .

- Methods and Procedures : The incorporation of basic DTP units such as N -alkyl DTP, N -acyl DTP and pyrrolo [3,2- d :4,5- d ′]bisthiazole (PBTz), and their derivatives including fused DTP, and the lactam and imide conjugated heterocycles into photovoltaic polymers and small-molecules largely enhanced the open circuit voltage ( VOC ), short-circuit current ( JSC ), fill factor (FF) and finally power conversion efficiency (PCE) of OSCs .

- Results or Outcomes : The large improvement of the efficiency in OSCs can be mainly attributed to the design and synthesis of novel organic photovoltaic materials .

-

Fluorophthalocyanines

- Field : Inorganic Chemistry .

- Application : The synthesis and characterization of fluorophthalocyanines bearing four 2-(2-thienyl)ethoxy moieties . These compounds are used to build an electronic device, a p-type Molecular Semiconductor Doped Insulator heterojunction (MSDI), in combination with the lutetium bisphthalocyanine as a molecular semiconductor .

属性

IUPAC Name |

2-thiophen-2-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFDCRNWLVVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394699 | |

| Record name | 2-(2-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienyl)-1,3-dioxolane | |

CAS RN |

58268-08-9 | |

| Record name | 2-(2-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)